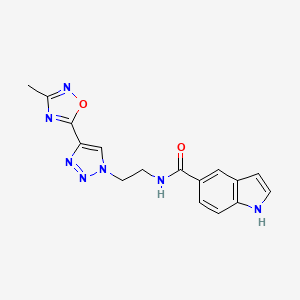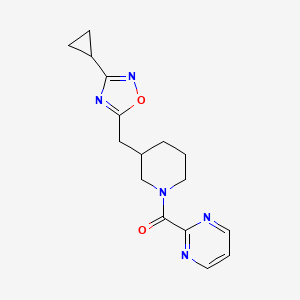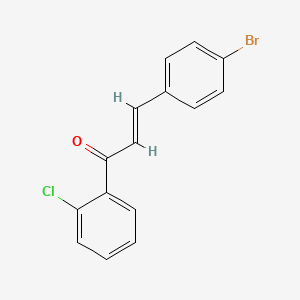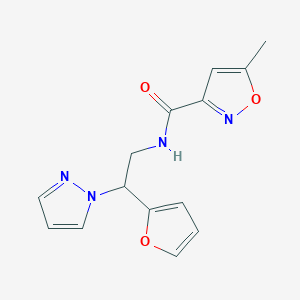![molecular formula C21H19N5OS2 B2891884 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034354-49-7](/img/structure/B2891884.png)
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound often explored in various scientific fields due to its unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can be achieved through a multi-step process:
Formation of the Benzo[d]thiazole Ring: : This can be synthesized via the condensation of o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Triazole Moiety: : The 1H-1,2,3-triazole ring is typically introduced through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide derivative and a terminal alkyne are reacted to form the triazole ring.
Linking the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Formation of Ethanone Linkage: : The final step involves coupling the benzo[d]thiazole and the triazole-pyrrolidine moieties via a thioether bond. This can be achieved using thiols and appropriate coupling agents under mild conditions.
Industrial Production Methods
For large-scale industrial production, the process might be optimized to improve yields and reduce costs. This can include the use of continuous flow reactors, catalytic systems, and efficient purification techniques to ensure high purity and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom in the thiazole ring, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the ketone group, converting it into an alcohol.
Substitution: : Various substitution reactions can be performed at the aromatic rings, modifying their electronic and steric properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: : Electrophilic substitution reactions can be facilitated using reagents like chlorosulfonic acid or nitrating mixtures.
Major Products Formed
Sulfoxides and Sulfones: from oxidation
Alcohols: from reduction
Halogenated Compounds: from electrophilic substitutions
Applications De Recherche Scientifique
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has diverse applications:
Chemistry: : It serves as a building block for more complex organic molecules, useful in synthetic chemistry.
Biology: : The compound can be used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry: : The compound could be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action depends on the context of its application:
In biological systems, the compound can interact with various molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
The presence of the triazole ring can enhance binding affinity and specificity to certain biological targets, contributing to its potential as a pharmacophore.
In chemical reactions, the thiazole and triazole rings provide multiple reactive sites, facilitating diverse transformations.
Comparaison Avec Des Composés Similaires
Comparing 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone with similar compounds highlights its uniqueness:
Benzothiazole Derivatives: : Compounds with similar benzothiazole structures may have comparable reactivity but differ in biological activity based on substituents.
Triazole Compounds: : Triazole-based compounds often exhibit significant biological activity due to their ability to form stable interactions with biological targets.
Pyrrolidine Containing Molecules: : Pyrrolidine rings are common in many biologically active molecules, and their presence can influence the pharmacokinetic properties.
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)ethanol
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
1-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-2-one
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c27-20(14-28-21-22-17-8-4-5-9-19(17)29-21)25-11-10-16(12-25)26-13-18(23-24-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJUOWJBSYASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE](/img/structure/B2891801.png)
![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)



![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
![ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2891817.png)
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)
![(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B2891819.png)



